4-Ethyl-1-formylpiperidine-4-carboxylic acid
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Overview
Description
4-Ethyl-1-formylpiperidine-4-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications . Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-formylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable aldehyde, followed by cyclization and formylation steps . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalytic systems and automated monitoring can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-formylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids .
Scientific Research Applications
4-Ethyl-1-formylpiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-formylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Methylpiperidine-4-carboxylic acid: Another piperidine derivative with similar chemical properties.
Piperidine-4-carboxylic acid: A simpler analog with a similar core structure.
Uniqueness: 4-Ethyl-1-formylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-ethyl-1-formylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-9(8(12)13)3-5-10(7-11)6-4-9/h7H,2-6H2,1H3,(H,12,13) |
InChI Key |
PXNXNFKYCIWVAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C=O)C(=O)O |
Origin of Product |
United States |
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